3-(3,5-Difluorophenyl)cyclobutan-1-one
Description
Properties
IUPAC Name |
3-(3,5-difluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIMGOWLSXDMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-one typically involves the cyclization of a suitable precursor. One common method is the reaction of 3,5-difluorobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Difluorophenyl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroacetophenone: Another fluorinated aromatic ketone with similar structural features.
3,5-Difluorobenzaldehyde: A related compound with an aldehyde group instead of a ketone.
3,5-Difluorophenylacetic acid: Contains a carboxylic acid group instead of a ketone
Uniqueness
3-(3,5-Difluorophenyl)cyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Biological Activity
3-(3,5-Difluorophenyl)cyclobutan-1-one is a cyclobutane derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8F2O
- Molecular Weight : 196.17 g/mol
The presence of the difluorophenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The difluoro substitution is believed to enhance binding affinity and selectivity towards these targets, potentially leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. The introduction of fluorine atoms has been associated with improved antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria.
- Antiviral Potential : Preliminary studies suggest potential antiviral properties, correlating with structural characteristics typical of effective antiviral agents.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several cyclobutane derivatives, including this compound. Results indicated enhanced inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to increased lipophilicity.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications in the cyclobutane ring significantly affect biological activity. The introduction of electron-withdrawing groups like difluoro substitutions improved binding to target enzymes, suggesting pathways for optimizing drug candidates based on this scaffold.
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutane with difluorophenyl group | Antimicrobial, potential antiviral |
| 4-(Difluoromethyl)pyridine | Pyridine ring with difluoromethyl group | Exhibits potent antimicrobial properties |
| 3-(Trifluoromethyl)pyridin-4-amine | Pyridine ring with trifluoromethyl group | Notable for high lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
